3-Phenoxy-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-Phenoxy-1-phenylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound is known for its pharmacological relevance, particularly as a metabolite of certain antiepileptic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxy-1-phenylpyrrolidine-2,5-dione typically involves the reaction of phenylsuccinic anhydride with phenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolidine-2,5-dione structure . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxy-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl or phenoxy positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrrolidine-2,5-diones, hydroxy derivatives, and quinones.
Scientific Research Applications
3-Phenoxy-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its role as a metabolite of antiepileptic drugs and its potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenoxy-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. As a metabolite of antiepileptic drugs, it may modulate neurotransmitter release and inhibit certain ion channels, thereby exerting anticonvulsant effects . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological molecules.
Comparison with Similar Compounds
3-Phenylpyrrolidine-2,5-dione: A closely related compound with similar pharmacological properties.
1-Methyl-3-phenylpyrrolidine-2,5-dione: Another related compound used in the treatment of epilepsy.
Uniqueness: 3-Phenoxy-1-phenylpyrrolidine-2,5-dione is unique due to the presence of both phenyl and phenoxy groups, which contribute to its distinct chemical reactivity and potential applications. Its dual functionality allows for a broader range of chemical modifications and biological interactions compared to its analogs.
Properties
CAS No. |
67354-77-2 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-phenoxy-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13NO3/c18-15-11-14(20-13-9-5-2-6-10-13)16(19)17(15)12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
JWMAMZHAENXVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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